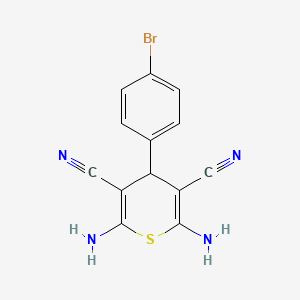
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood. However, it has been hypothesized that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are proteins that promote inflammation. Furthermore, it has been found to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.
实验室实验的优点和局限性
One advantage of using 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various potential applications in different fields. However, one limitation is that it may not be suitable for use in clinical trials due to potential side effects.
未来方向
There are many potential future directions for the study of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be done to understand the mechanism of action of this compound in more detail. Furthermore, it could be studied for its potential use in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Finally, further research could be done to investigate the potential side effects of this compound and to develop strategies to mitigate them.
Conclusion
In conclusion, 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods, and its mechanism of action has been studied in detail. It has been found to have anticancer properties, anti-inflammatory properties, and antiviral properties. While there are potential advantages to using this compound in lab experiments, there are also limitations that should be considered. Finally, there are many potential future directions for the study of this compound.
合成方法
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been synthesized using various methods. One of the most common methods is the reaction of 6-methyl-2-(3-pyridinyl)quinoline with 1H-pyrazole-1-carboxamidine in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 6-methyl-2-(3-pyridinyl)quinoline with pyrazole-1-carboxylic acid followed by the addition of an isocyanate.
科学研究应用
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antiviral agent, and has been found to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
(6-methyl-2-pyridin-3-ylquinolin-4-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-13-5-6-17-15(10-13)16(19(24)23-9-3-8-21-23)11-18(22-17)14-4-2-7-20-12-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUUKPQBPZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3C=CC=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)



![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
![N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)